2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a thiadiazole-based acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-methoxybenzylthio group at position 5 and a sulfanylacetamide moiety linked to a 3-(trifluoromethyl)phenyl group at position 2. Its molecular formula is C₁₉H₁₆F₃N₃O₂S₃, with an average mass of 487.54 g/mol and a monoisotopic mass of 487.0352 g/mol . The trifluoromethyl and methoxy substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmacological studies. Its synthesis typically involves multi-step reactions, including thioether formation and nucleophilic substitution, as seen in analogous compounds .
Properties
Molecular Formula |
C19H16F3N3O2S3 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16F3N3O2S3/c1-27-15-7-5-12(6-8-15)10-28-17-24-25-18(30-17)29-11-16(26)23-14-4-2-3-13(9-14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26) |
InChI Key |
PHWKROVXZCNGBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization reactions. A widely adopted method involves reacting 4-methoxybenzyl thiol with thiosemicarbazide derivatives in the presence of carbon disulfide (CS₂) under alkaline conditions. For example:
-
Step 1 : 4-Methoxybenzyl thiol is treated with carbon disulfide in ethanol with potassium hydroxide (KOH) as a base.
-
Step 2 : Cyclization occurs at 80–90°C for 10 hours, yielding 5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol.
Reaction Conditions :
Acetamide Functionalization
The acetamide side chain is introduced via nucleophilic substitution. 2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide reacts with the thiadiazole intermediate in acetone or tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base:
-
Step 3 : 5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol (1.0 equiv) and 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide (1.2 equiv) are stirred in acetone at 25°C for 8–12 hours.
Optimization Insights :
-
Solvent Choice : Acetone provides higher yields (82%) compared to THF (74%) due to better solubility of intermediates.
-
Stoichiometry : A 1.2:1 molar ratio of chloroacetamide to thiadiazole minimizes side reactions.
Industrial-Scale Production
Continuous Flow Synthesis
To enhance efficiency, industrial protocols employ continuous flow reactors. Key parameters include:
-
Residence Time : 30–45 minutes at 100°C.
-
Catalyst : Triethylamine (Et₃N) reduces side-product formation.
-
Throughput : 5–10 kg/day with ≥95% purity post-crystallization.
Advantages :
-
Reduced reaction time (4x faster than batch methods).
-
Consistent product quality (RSD < 2% for purity).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
FT-IR : Key peaks include ν(N–H) at 3280 cm⁻¹, ν(C=O) at 1675 cm⁻¹, and ν(C–S) at 680 cm⁻¹.
-
¹H NMR : Signals at δ 3.80 (s, 3H, OCH₃), δ 4.25 (s, 2H, SCH₂), and δ 7.40–7.60 (m, 4H, Ar–H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Batch Cyclization | 75 | 93 | 12.50 |
| Flow Synthesis | 92 | 97 | 8.20 |
| Microwave-Assisted | 85 | 95 | 10.80 |
Key Findings :
-
Flow synthesis offers the best cost-to-yield ratio for large-scale production.
-
Microwave-assisted methods reduce reaction times but require specialized equipment.
Challenges and Solutions
Byproduct Formation
Solvent Recovery
-
Issue : Ethanol and acetone account for 60% of waste.
-
Solution : Distillation and recycling systems reduce solvent costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds containing thiadiazole rings have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. The presence of the trifluoromethyl group is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and trifluoromethyl group are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Phenyl Group : Compounds with a 3-(trifluoromethyl)phenyl group (e.g., target compound and ) exhibit enhanced metabolic stability and membrane permeability due to the electron-withdrawing CF₃ group .
- Methoxy vs. Chloro Substituents : The 4-methoxybenzylthio group in the target compound may confer higher solubility compared to chloro-substituted analogues (e.g., ), but lower antibacterial activity .
- Core Heterocycle Variations : Replacement of 1,3,4-thiadiazole with benzimidazole () or 1,2,4-triazole () alters electronic properties and target selectivity.
Q & A
Basic: What are the recommended synthetic routes and analytical techniques for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Thioether formation between 4-methoxybenzyl thiol and 1,3,4-thiadiazol-2-yl precursors under reflux in inert atmospheres (N₂/Ar) .
- Sulfanyl-acetamide coupling using nucleophilic substitution or Mitsunobu conditions to link the thiadiazole core to the trifluoromethylphenyl acetamide moiety .
Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Analytical validation requires ¹H/¹³C NMR for structural confirmation and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
Basic: How do functional groups influence reactivity in downstream modifications?
Answer:
The sulfanyl (-S-) groups enable nucleophilic substitution or oxidation to sulfones, while the trifluoromethyl (-CF₃) group enhances metabolic stability and hydrophobic interactions. The thiadiazole ring participates in π-π stacking with biological targets, confirmed by docking studies . Reactivity can be modulated by adjusting solvent polarity (DMF for polar intermediates, toluene for non-polar steps) and temperature (0–80°C) .
Advanced: How can reaction conditions be optimized to address low yields in thiadiazole coupling?
Answer:
Low yields (<50%) often arise from steric hindrance at the thiadiazole C2 position. Strategies include:
- Microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics .
- Catalytic additives (e.g., KI or CuI) to facilitate sulfur-based coupling .
- Stoichiometric control (1.2–1.5 equivalents of trifluoromethylphenyl acetamide derivative) to drive completion . Post-reaction, HPLC tracking identifies unreacted starting materials for reprocessing .
Advanced: How do molecular docking studies rationalize its bioactivity against kinase targets?
Answer:
Docking (AutoDock Vina, PDB: 1ATP) shows the thiadiazole ring occupies the ATP-binding pocket via π-π interactions with Phe82, while the CF₃ group forms hydrophobic contacts with Leu74. The sulfanyl linker enhances binding entropy by reducing solvent exposure. Contradictions between in silico predictions and experimental IC₅₀ values (e.g., 2 μM vs. 8 μM) may stem from solvation effects, requiring MD simulations (AMBER) to refine .
Advanced: What methodologies validate its antimicrobial activity against resistant strains?
Answer:
- MIC assays (CLSI guidelines) against methicillin-resistant S. aureus (MRSA) using broth microdilution (concentration range: 0.5–128 μg/mL) .
- Time-kill kinetics (0–24 hrs) to differentiate bacteriostatic vs. bactericidal effects .
- Synergy testing with β-lactams (checkerboard assay) to calculate fractional inhibitory concentration (FIC) indices .
Advanced: How to resolve contradictions in reported cytotoxicity data across cancer cell lines?
Answer:
Discrepancies (e.g., IC₅₀ = 10 μM in MCF-7 vs. 25 μM in HeLa) may reflect:
- Cell membrane permeability differences (assessed via PAMPA permeability assays) .
- Varied expression of target proteins (e.g., EGFR, validated via Western blot) .
Standardize assays using SRB staining for adherence cells and ATP-luminescence for suspension cultures .
Advanced: What computational models predict metabolic stability in vivo?
Answer:
- CYP450 metabolism prediction (SwissADME) identifies oxidation sites on the methoxybenzyl group .
- Half-life (t₁/₂) estimation via hepatic microsomal incubation (rat/human liver S9 fractions) with LC-MS quantification .
- LogP calculations (XLogP3) guide structural tweaks to reduce first-pass metabolism .
Advanced: How do structural analogs compare in target selectivity?
Answer:
| Analog | Modification | Selectivity Shift | Reference |
|---|---|---|---|
| CF₃ → Cl | Increased polarity | Higher CYP2D6 inhibition | |
| Thiadiazole → Oxadiazole | Reduced π-π stacking | Lower kinase affinity | |
| 4-Methoxy → 4-NO₂ | Enhanced electron-withdrawing | Improved antibacterial potency |
Advanced: What mechanisms explain its anti-inflammatory activity in murine models?
Answer:
- COX-2 inhibition (ELISA, IC₅₀ = 0.8 μM) via H-bonding between the acetamide carbonyl and Tyr355 .
- NF-κB pathway suppression (luciferase reporter assay in RAW264.7 cells) .
- In vivo validation : Carrageenan-induced paw edema (30 mg/kg dose, 40% reduction vs. control) .
Advanced: How to assess stability under physiological conditions?
Answer:
- pH stability profiling (pH 1–10, 37°C, 24 hrs) with UPLC-MS degradation tracking .
- Photostability (ICH Q1B guidelines): Expose to 1.2 million lux·hr UV light; >90% remains intact if stored in amber vials .
- Forced degradation (0.1M HCl/NaOH, 3% H₂O₂) identifies labile sites (e.g., sulfanyl bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
